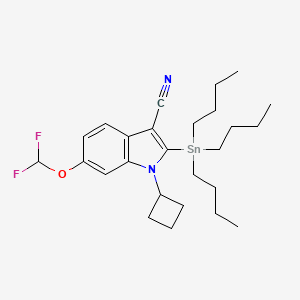
1-Cyclobutyl-6-(difluoromethoxy)-2-(tributylstannyl)-1H-indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutyl-6-difluoromethoxy-2-tributylstannanyl-1H-indole-3-carbonitrile is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclobutyl group, a difluoromethoxy group, and a tributylstannanyl group attached to an indole core with a carbonitrile functional group. Its intricate structure makes it a subject of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-Cyclobutyl-6-(difluoromethoxy)-2-(tributylstannyl)-1H-indole-3-carbonitrile involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via a cycloaddition reaction, typically using cyclobutene and a suitable catalyst.
Attachment of the Difluoromethoxy Group: The difluoromethoxy group is added through a nucleophilic substitution reaction using a difluoromethylating agent.
Incorporation of the Tributylstannanyl Group: The tributylstannanyl group is introduced via a Stille coupling reaction, which involves the reaction of an organotin compound with a halogenated indole derivative.
Formation of the Carbonitrile Group: The carbonitrile group is formed through a cyanation reaction, typically using a cyanating agent such as sodium cyanide or potassium cyanide.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
1-Cyclobutyl-6-difluoromethoxy-2-tributylstannanyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or tributylstannanyl groups are replaced by other functional groups.
Coupling Reactions: The tributylstannanyl group allows the compound to participate in Stille coupling reactions, forming new carbon-carbon bonds with various halogenated compounds.
Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions to achieve the desired products .
Wissenschaftliche Forschungsanwendungen
1-Cyclobutyl-6-difluoromethoxy-2-tributylstannanyl-1H-indole-3-carbonitrile has a wide range of scientific research applications, including :
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules through various coupling and substitution reactions.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and targets.
Industry: In industrial applications, the compound is used in the development of advanced materials and chemical products, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Cyclobutyl-6-(difluoromethoxy)-2-(tributylstannyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-Cyclobutyl-6-difluoromethoxy-2-tributylstannanyl-1H-indole-3-carbonitrile can be compared with other similar compounds, such as :
1-Cyclobutyl-6-difluoromethoxy-2-tributylstannanyl-1H-indole-3-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, leading to different chemical and biological properties.
1-Cyclobutyl-6-difluoromethoxy-2-tributylstannanyl-1H-indole-3-carboxylic acid:
1-Cyclobutyl-6-difluoromethoxy-2-tributylstannanyl-1H-indole-3-methyl ester: This compound features a methyl ester group, which influences its chemical behavior and interactions.
The uniqueness of 1-Cyclobutyl-6-(difluoromethoxy)-2-(tributylstannyl)-1H-indole-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C26H38F2N2OSn |
|---|---|
Molekulargewicht |
551.3 g/mol |
IUPAC-Name |
1-cyclobutyl-6-(difluoromethoxy)-2-tributylstannylindole-3-carbonitrile |
InChI |
InChI=1S/C14H11F2N2O.3C4H9.Sn/c15-14(16)19-11-4-5-12-9(7-17)8-18(13(12)6-11)10-2-1-3-10;3*1-3-4-2;/h4-6,10,14H,1-3H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
CTHJMEGAMWPMNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C2=C(N1C3CCC3)C=C(C=C2)OC(F)F)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













